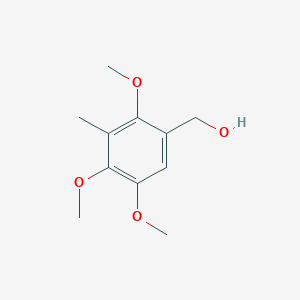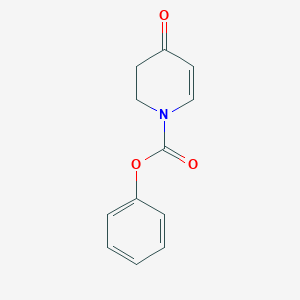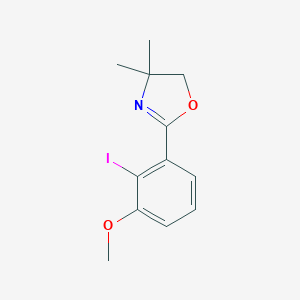
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone, also known as DMDD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMDD is a heterocyclic imidazolidine derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response.
Biochemical and Physiological Effects:
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects on the body. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in inflammation and immune response. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to enhance the expression of anti-inflammatory cytokines, which promote tissue repair and regeneration. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a protective effect on the liver, kidneys, and other organs.
Avantages Et Limitations Des Expériences En Laboratoire
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has several advantages as a research compound. It is stable, easy to synthesize, and has low toxicity. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to have good solubility in various solvents, which makes it easy to use in lab experiments. However, 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has some limitations as a research compound. It is relatively new, and its mechanism of action is not fully understood. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is also expensive, which may limit its use in some research studies.
Orientations Futures
There are several future directions for research on 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone to optimize its use in clinical settings. Additionally, further research is needed to elucidate the mechanism of action of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone and to identify its molecular targets.
Méthodes De Synthèse
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone can be synthesized using a simple and efficient method that involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea and allyl isothiocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most significant applications of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is in the field of cancer research, where it has shown promising results as an anti-cancer agent. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy.
Propriétés
Nom du produit |
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C15H16N2O3S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H16N2O3S/c1-4-7-17-14(18)11(16-15(17)21)8-10-5-6-12(19-2)13(9-10)20-3/h4-6,8-9H,1,7H2,2-3H3,(H,16,21)/b11-8- |
Clé InChI |
CVRRBRAONICUDP-FLIBITNWSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)






![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)

